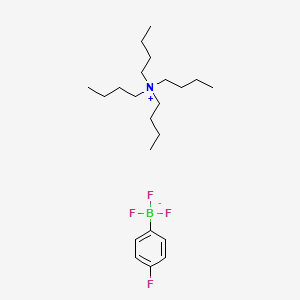

Tetrabutylammonium 4-fluorophenyltrifluoroborate

Description

Properties

IUPAC Name |

tetrabutylazanium;trifluoro-(4-fluorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C6H4BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZIMKAFBMJDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium 4-fluorophenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenylboronic acid with tetrabutylammonium fluoride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions and results in the formation of the desired product .

Another method involves the use of tetrabutylammonium hydroxide and hydrofluoric acid to convert 4-fluorophenylboronic acid into the corresponding trifluoroborate salt. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the preparation of 4-fluorophenylboronic acid, followed by its conversion to the trifluoroborate salt using tetrabutylammonium fluoride or hydroxide. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound .

Chemical Reactions Analysis

Key Reaction Conditions:

The reaction is monitored by NMR spectroscopy, confirming complete conversion by the disappearance of 4-fluorophenylboronic acid signals . The product is isolated as a white solid after extraction, washing, and drying .

Reactivity in Cross-Coupling Reactions

Tetrabutylammonium trifluoroborates, including the 4-fluorophenyl derivative, serve as coupling partners in transition-metal-catalyzed reactions.

Palladium-Catalyzed Coupling:

Example Reaction:

where Ar–X = aryl halide and R–BFBuN = tetrabutylammonium 4-fluorophenyltrifluoroborate .

Comparative Performance in Trifluoroborate Salts

Tetrabutylammonium trifluoroborates exhibit advantages over potassium salts in certain contexts:

| Property | Tetrabutylammonium Salt | Potassium Salt |

|---|---|---|

| Solubility in Organic Media | High | Low |

| Handling Safety | Non-corrosive | Requires HF handling |

| Synthetic Simplicity | One-pot synthesis | Multi-step ion exchange |

Stability and Handling

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of tetrabutylammonium 4-fluorophenyltrifluoroborate is in palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules.

- Suzuki-Miyaura Coupling : This compound serves as a coupling partner in Suzuki-Miyaura reactions, where it reacts with aryl halides to form biaryl compounds. The use of tetrabutylammonium salts provides advantages over potassium salts, including better solubility and reactivity under certain conditions .

- Heck Reaction : this compound has been utilized in Heck-type reactions to couple vinyl halides with arylboronic acids, demonstrating its versatility across different types of cross-coupling methodologies .

Synthesis of Biologically Relevant Compounds

The compound has been employed in synthesizing biologically relevant macrolactones and other natural products. For instance, it plays a role in the synthesis of Sansalvamide A, showcasing its utility in producing complex molecules with potential pharmaceutical applications .

Electrochemical Applications

This compound is also used as an electrolyte additive in electrochemical applications:

- Voltammetric Studies : It acts as a supporting electrolyte in the voltammetric determination of various compounds, including Δ(9)-tetrahydrocannabinol, aiding in the analysis of electrochemical properties .

Data Table: Comparison of Tetrabutylammonium Salts in Cross-Coupling Reactions

| Salt Type | Reaction Type | Yield (%) | Advantages |

|---|---|---|---|

| This compound | Suzuki-Miyaura | 85-95 | Higher solubility than potassium salts |

| Tetrabutylammonium trifluoroacetate | Heck Reaction | 75-90 | Effective for vinyl halides |

| Potassium Aryltrifluoroborates | General Cross-Coupling | 60-80 | Widely used but less soluble |

Case Study: Synthesis of Biaryl Compounds

In a study published by Pertusati et al., this compound was successfully used to synthesize biaryl compounds through palladium-catalyzed cross-coupling reactions. The methodology demonstrated high yields and selectivity, indicating the reagent's effectiveness compared to traditional methods using potassium aryltrifluoroborates .

Mechanism of Action

The mechanism of action of tetrabutylammonium 4-fluorophenyltrifluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate anion can participate in nucleophilic substitution reactions, while the tetrabutylammonium cation can stabilize reaction intermediates .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Physical Properties of Selected Tetrabutylammonium Salts

Key Observations :

- [TBA][BF₄] exhibits a higher melting point (166°C) than TBAB (102–105°C), likely due to stronger electrostatic interactions in the BF₄⁻ salt .

Reactivity and Catalytic Performance

Table 2: Catalytic and Reaction Performance

Key Observations :

- The trifluoroborate anion in the target compound facilitates cross-coupling reactions, though yields are moderate compared to TBAB’s high catalytic efficiency in phase-transfer reactions .

- Bulky anions like PF₆⁻ in [TBA][PF₆] underperform in thermal applications, whereas BF₄⁻ salts ([TBA][BF₄]) show higher efficiency .

Key Observations :

- In herbicidal studies, tetrabutylammonium salts generally show low toxicity, making them environmentally benign alternatives .

Biological Activity

Tetrabutylammonium 4-fluorophenyltrifluoroborate (TBATFB) is a quaternary ammonium salt that has garnered attention in various fields of chemical and biological research due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

This compound is characterized by its lipophilic nature, which allows it to interact effectively with biological membranes, making it a useful candidate for various biological applications.

The biological activity of TBATFB is primarily attributed to its role as a phase transfer catalyst and its ability to form lipophilic salts. These properties facilitate the transport of polar substrates across lipid membranes, enhancing their bioavailability and efficacy in biological systems.

In Vitro Studies

In vitro studies have demonstrated that TBATFB can influence several biochemical pathways:

- Cell Proliferation : Research indicates that compounds derived from TBATFB can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have shown significant inhibitory effects on the growth of tumor cells by inducing apoptosis through mitochondrial pathways .

- Enzyme Inhibition : TBATFB has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell survival and proliferation .

Case Studies

- Cancer Research : A study explored the effects of TBATFB derivatives on human breast cancer cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis, suggesting potential as anticancer agents .

- Neurodegenerative Disorders : Another investigation focused on the neuroprotective effects of TBATFB in models of neurodegeneration. The findings suggested that TBATFB could mitigate oxidative stress and improve neuronal survival in vitro, highlighting its potential therapeutic role in conditions such as Alzheimer's disease .

Synthesis and Applications

TBATFB can be synthesized through a straightforward reaction between tetrabutylammonium hydroxide and 4-fluorophenylboronic acid under controlled conditions. This synthesis method is advantageous as it avoids the use of hazardous reagents typically associated with boronate chemistry .

Applications

- Electrolyte in Electrochemistry : TBATFB serves as an electrolyte in various electrochemical applications, enhancing conductivity and stability in non-aqueous systems .

- Supporting Electrolyte in Voltammetry : It is utilized as a supporting electrolyte for voltammetric determinations, particularly in the analysis of cannabinoids like Δ(9)-tetrahydrocannabinol (Δ(9)-THC) .

Comparative Data Table

| Property | This compound |

|---|---|

| Molecular Weight | 305.36 g/mol |

| Solubility | Soluble in organic solvents |

| Lipophilicity | High |

| Biological Activity | Anticancer, neuroprotective |

Q & A

Q. What are the critical safety protocols for handling Tetrabutylammonium 4-fluorophenyltrifluoroborate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- Storage: Store in a cool, dry place (0–6°C) in airtight containers to prevent moisture absorption or decomposition .

- Waste Disposal: Segregate waste and consult institutional guidelines for hazardous chemical disposal. Avoid direct contact with skin or eyes due to its classification as a skin/eye irritant (GHS Category 1) .

Q. How can researchers optimize the synthesis of this compound to maximize yield?

Methodological Answer:

- Reaction Conditions: Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Maintain a stoichiometric ratio of 1:1 between tetrabutylammonium fluoride and 4-fluorophenyltrifluoroboric acid .

- Temperature Control: Conduct reactions at −20°C to suppress side reactions (e.g., borate anion degradation).

- Workup: Precipitate the product by slow addition of cold diethyl ether, followed by vacuum filtration and drying under inert gas .

Q. What purification techniques are effective for removing impurities in this compound?

Methodological Answer:

- Recrystallization: Dissolve the crude product in hot acetonitrile, filter through a 0.2 µm membrane, and cool to −20°C for crystal formation.

- Column Chromatography: Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate, 9:1 to 4:1) for polar impurities. Monitor fractions via TLC .

- Ion Exchange: Employ anion-exchange resins to isolate the tetrafluoroborate anion from competing ions (e.g., chloride) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its performance in electrochemical applications?

Methodological Answer:

- Anion Engineering: Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., nitro or cyano groups) to improve ionic conductivity in electrolytes .

- Cation Tuning: Substitute tetrabutylammonium with smaller cations (e.g., tetramethylammonium) to reduce viscosity and enhance charge transfer rates .

- Characterization: Use electrochemical impedance spectroscopy (EIS) to measure ionic conductivity and cyclic voltammetry (CV) to assess redox stability .

Q. How should researchers resolve discrepancies in reported solubility data for this compound?

Methodological Answer:

- Standardized Protocols: Follow IUPAC guidelines for solubility determination, including temperature control (±0.1°C) and equilibration times (>24 hours) .

- Cross-Validation: Compare results from gravimetric analysis (mass change after drying) and spectroscopic methods (e.g., UV-Vis calibration curves).

- Error Mitigation: Account for hygroscopicity by conducting experiments in a glovebox with <1 ppm humidity .

Q. What advanced techniques are recommended for elucidating the molecular structure and bonding interactions of this compound?

Methodological Answer:

- X-Ray Crystallography: Grow single crystals via vapor diffusion (e.g., ether into acetonitrile). Analyze bond angles (e.g., B–F bond distances: ~1.38 Å) and cation-anion interactions .

- Multinuclear NMR: Use NMR to confirm trifluoroborate anion integrity (δ ≈ −140 to −150 ppm) and NMR to detect borate coordination (δ ≈ 1–3 ppm) .

- DFT Calculations: Perform geometry optimization and electrostatic potential mapping to predict reactivity and solvation behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.